Natural Occurrence Validation: Differentiating 1-Methyldithio-2-propanone from Synthetic-Only Flavor Analogs
1-Methyldithio-2-propanone is one of seven newly identified naturally occurring flavor components in roasted sesame seed oil, documented alongside its structural analog 1-methyldithio-2-butanone [1]. In contrast, many sulfur-containing flavor compounds such as 2-methyl-3-furanthiol are primarily known as Maillard reaction products or synthetic constructs without comparable natural source validation. This natural occurrence provides a verifiable differentiation point for procurement decisions where natural labeling or source authenticity is required.
| Evidence Dimension | Natural occurrence status |
|---|---|
| Target Compound Data | Newly identified as naturally occurring flavor component in roasted sesame seeds |
| Comparator Or Baseline | 1-Methyldithio-2-butanone: also newly identified in same source; 2-Methyl-3-furanthiol: primarily synthetic/Maillard-derived |
| Quantified Difference | Target compound is one of 7 newly identified natural components among 221 total constituents; 146 compounds reported for the first time in sesame aroma |
| Conditions | GC/MS and GC/FT-IR analysis of volatile extract from roasted sesame seed oil |
Why This Matters
For formulators seeking 'natural' flavor claims or clean-label positioning, documented natural occurrence provides a regulatory and marketing advantage over purely synthetic alternatives.
- [1] Nishimura, O., et al. (1989). Identification of Volatile Flavor Components of the Oil from Roasted Sesame Seeds. Agricultural and Biological Chemistry, 53(7), 1891-1899. View Source
